molecular formula C10H22O B1615865 2,2-Dimethyloctanol CAS No. 2370-14-1

2,2-Dimethyloctanol

Cat. No.: B1615865
CAS No.: 2370-14-1
M. Wt: 158.28 g/mol
InChI Key: KEXGXAGJHHCTKD-UHFFFAOYSA-N
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Description

2,2-Dimethyloctanol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a longer carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyloctanol can be synthesized through several methods. One common method involves the Grignard reaction, where 2-octanone reacts with a methyl Grignard reagent under controlled temperatures (30-40°C). The reaction is terminated using a dilute acid solution, resulting in the formation of 2,2-dimethyl-1-octanol .

Industrial Production Methods: In industrial settings, the production of 2,2-dimethyl-1-octanol often involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The Grignard reaction remains a popular choice due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyloctanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethyloctanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological membranes and proteins. Its effects are mediated through its ability to alter the physical properties of cell membranes and influence enzyme activity .

Comparison with Similar Compounds

Comparison: 2,2-Dimethyloctanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to 1-octanol, it has a higher boiling point and different solubility characteristics. Its branched structure also affects its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

2,2-dimethyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-5-6-7-8-10(2,3)9-11/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXGXAGJHHCTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334237
Record name 2,2-Dimethyl-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2370-14-1
Record name 2,2-Dimethyl-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2370-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octanol, 2,2-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyloctanol
Reactant of Route 2
2,2-Dimethyloctanol
Reactant of Route 3
2,2-Dimethyloctanol
Reactant of Route 4
2,2-Dimethyloctanol
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyloctanol
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyloctanol

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